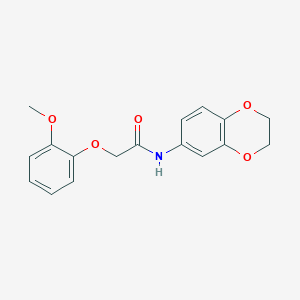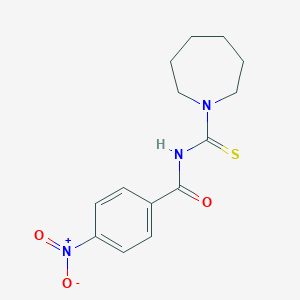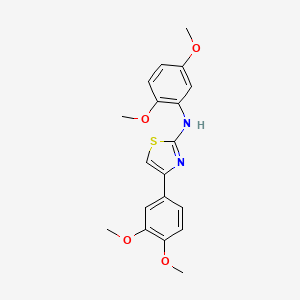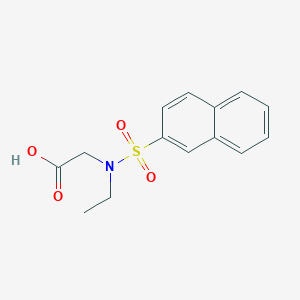![molecular formula C18H19N3O2S B5700133 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as 'IBT' is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation. In
Wirkmechanismus
The mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of HDACs and HSP90. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 by this compound leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. Inhibition of HSP90 by this compound leads to the degradation of oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. This compound has been shown to be highly potent and selective for HDACs and HSP90, making it a valuable tool for studying the role of these enzymes in cancer. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of this compound in lab experiments. This compound is relatively expensive and may not be readily available in some labs. Additionally, the mechanism of action of this compound is complex and may require specialized expertise to fully understand.
Zukünftige Richtungen
There are several future directions for research on N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of HDACs and HSP90. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers of response. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer.
Synthesemethoden
The synthesis of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves several steps. The starting material is 4-aminobenzoic acid, which is reacted with isobutyryl chloride to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-(aminophenyl)thiourea to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). Inhibition of these enzymes has been shown to induce cancer cell death and increase the sensitivity of cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)16(22)19-14-8-10-15(11-9-14)20-18(24)21-17(23)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIYNQWXNHWDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)


![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)